Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170957-61-5
VCID: VC2997533
InChI: InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H
SMILES: CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl
Molecular Formula: C12H24ClN3O3
Molecular Weight: 293.79 g/mol

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride

CAS No.: 1170957-61-5

Cat. No.: VC2997533

Molecular Formula: C12H24ClN3O3

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride - 1170957-61-5

Specification

CAS No. 1170957-61-5
Molecular Formula C12H24ClN3O3
Molecular Weight 293.79 g/mol
IUPAC Name ethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H
Standard InChI Key HAZGOPHPXGZHEN-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl
Canonical SMILES CCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl

Introduction

Physical and Chemical Properties

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C12H24ClN3O3 and a molecular weight of 293.79 g/mol. The compound is registered with CAS number 1170957-61-5 and has been cataloged in chemical databases including PubChem (compound number 42948707).

Identification Parameters

The compound can be uniquely identified through several chemical identifiers as shown in Table 1:

ParameterValue
CAS Number1170957-61-5
IUPAC Nameethyl 4-(4-aminobutanoylamino)piperidine-1-carboxylate;hydrochloride
Molecular FormulaC12H24ClN3O3
Molecular Weight293.79 g/mol
Standard InChIInChI=1S/C12H23N3O3.ClH/c1-2-18-12(17)15-8-5-10(6-9-15)14-11(16)4-3-7-13;/h10H,2-9,13H2,1H3,(H,14,16);1H
Standard InChIKeyHAZGOPHPXGZHEN-UHFFFAOYSA-N
SMILESCCOC(=O)N1CCC(CC1)NC(=O)CCCN.Cl

Table 1: Chemical identification parameters for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride.

Structural Characteristics

Core Structural Features

Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride contains several key structural components that define its chemical behavior:

  • A piperidine ring: A six-membered heterocyclic ring with a nitrogen atom

  • A carbamate group: The ethyl carboxylate substituent at the N-1 position of the piperidine ring

  • An amide linkage: Connecting the butylamine chain to the piperidine at the 4-position

  • A primary amine: At the terminal position of the butyl chain

  • A hydrochloride salt: Formed with the primary amine functional group

Structural Analysis

The molecular structure features a piperidine ring that typically adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings. The ethyl carboxylate group at the N-1 position likely remains planar due to the partial double-bond character of the C-N bond in carbamates. The amide linkage at the 4-position of the piperidine ring contributes to the compound's hydrogen bonding capabilities, while the terminal primary amine provides a reactive site for further functionalization.

Chemical Reactivity

Functional Group Reactivity

The diverse functional groups in Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride provide multiple sites for chemical reactions:

  • The primary amine is susceptible to nucleophilic substitution, acylation, and reductive amination reactions

  • The ethyl carboxylate group can undergo hydrolysis, transesterification, and reduction

  • The amide bond is relatively stable but can be cleaved under harsh conditions

  • The piperidine nitrogen, while hindered by the carbamate group, may still participate in certain reactions

Stability Considerations

Based on the chemical structure, the following stability considerations are relevant:

  • Susceptibility to hydrolysis under acidic or basic conditions, particularly affecting the ester and amide groups

  • Potential for oxidation of the amine group under certain conditions

  • Relative stability in neutral, anhydrous environments

  • Possible thermal decomposition at elevated temperatures

Related Compounds

Structural Analogs

Several structural analogs may share similarities with Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride:

  • Compounds with varied chain lengths in the aminoalkylamido portion

  • Derivatives with different ester groups replacing the ethyl carboxylate

  • Analogs with substitutions on the piperidine ring

  • Compounds with modified terminal functional groups

PropertyEthyl 4-(4-aminobutanamido)piperidine-1-carboxylate HClTypical Piperidine CarbamatesTypical Piperidine Amides
Molecular Weight293.79 g/mol170-250 g/mol180-260 g/mol
Solubility ProfileLikely soluble in polar organic solventsGenerally soluble in organic solventsVariable depending on substitution
Chemical StabilityModerate stabilityGenerally stableGenerally stable
Hydrogen Bonding CapabilityHigh (amine, amide, carbamate)Moderate (carbamate)Moderate to high (amide)
Typical ApplicationsPharmaceutical intermediatePharmaceutical compounds, catalystsPharmaceutical compounds

Table 2: Comparative properties of Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride and related compounds.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods suitable for the analysis of this compound would typically include:

  • High-Performance Liquid Chromatography (HPLC) using:

    • Reverse-phase conditions with C18 columns

    • Mobile phases containing mixtures of water and acetonitrile or methanol

    • UV detection at wavelengths between 210-240 nm

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • May require derivatization due to the presence of polar functional groups

    • Temperature programming to effectively separate the compound

Current Research Status

Research Limitations

The current research status for Ethyl 4-(4-aminobutanamido)piperidine-1-carboxylate hydrochloride appears to be limited, as evidenced by the scarcity of detailed information in the literature. Several factors may contribute to this:

  • The compound may be primarily utilized as an intermediate in synthetic pathways

  • Proprietary research may limit public availability of information

  • The compound may be relatively new or specialized in its applications

Future Research Directions

Based on the structural features of this compound, potential future research directions could include:

  • Investigation of its activity in specific enzyme or receptor systems

  • Exploration of its utility as a building block for more complex bioactive molecules

  • Development of improved synthetic routes to enhance accessibility

  • Structure-activity relationship studies with systematic modifications to the core structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator